molecular formula C17H19NO2 B4967568 (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine

(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine

Cat. No. B4967568
M. Wt: 269.34 g/mol
InChI Key: BLBNYWRSEDWUAJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as o,p'-DDMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can result in the psychoactive effects observed.
Biochemical and Physiological Effects
O,p'-DDMA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and increased energy. It has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.

Advantages and Limitations for Lab Experiments

O,p'-DDMA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have unique effects on the central nervous system, which can be useful in studying certain neurological disorders.
However, there are also limitations to using (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA in lab experiments. It is a psychoactive substance, which means that it can have potential safety concerns for researchers. Additionally, its effects on the central nervous system may not be relevant to all areas of research.

Future Directions

There are several future directions for the study of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA. One potential area of research is its use in studying certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is a psychoactive substance that has been studied for its potential use in scientific research. It is relatively easy to synthesize and has unique effects on the central nervous system. While it has potential advantages for lab experiments, there are also limitations and safety concerns that must be considered. Further research is needed to fully understand its potential uses and effects.

Synthesis Methods

The synthesis method of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA involves the reaction of 2-methoxybenzaldehyde with 3-(2-methoxyphenyl)prop-2-en-1-amine in the presence of a reducing agent. The product is purified using chromatography techniques. The synthesis of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

O,p'-DDMA has been studied for its potential use in scientific research due to its unique properties. It is a psychoactive substance that has been shown to have effects on the central nervous system. Studies have shown that (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA can induce hyperactivity and stereotypy in animals, which suggests that it may have potential use in the study of certain neurological disorders.

properties

IUPAC Name

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-16-11-5-3-8-14(16)9-7-13-18-15-10-4-6-12-17(15)20-2/h3-12,18H,13H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBNYWRSEDWUAJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline

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